Silandrone

Description

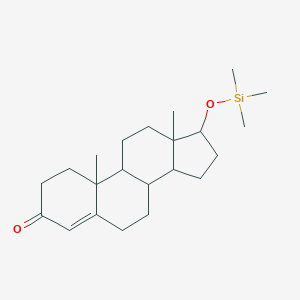

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h14,17-20H,6-13H2,1-5H3/t17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZDTAXZHUDITM-WLNPFYQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884126 | |

| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-42-5 | |

| Record name | Silandrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silandrone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silandrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silandrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY7GL3CCE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Derivatization of Silandrone

Methodologies for the Chemical Synthesis of Silandrone

The primary synthetic route for this compound involves the etherification of testosterone (B1683101). This process requires careful selection of reagents and optimization of reaction parameters to ensure high yields and desired stereoselectivity .

Optimization of Reaction Conditions and Reagent Systems

The core synthesis of this compound proceeds through the reaction of testosterone with trimethylsilyl (B98337) chloride (TMCS) under anhydrous conditions . Optimal solvent systems include toluene (B28343) or dichloromethane, which facilitate the solubility of reactants while maintaining the necessary anhydrous environment .

Base optimization is a critical factor in the synthesis, with pyridine (B92270) demonstrating superior performance over imidazole. Comparative studies have shown that pyridine leads to higher yields, ranging from 82% to 89%, by effectively suppressing undesirable side reactions . Stoichiometric control is also vital; a 1.2:1 molar ratio of TMCS to testosterone is recommended to minimize unreacted starting material and prevent over-silylation .

Reaction kinetics play a significant role in maximizing product conversion. Studies indicate that a reaction time of 6 to 8 hours at 25°C typically maximizes conversion rates, achieving 90% to 94% yield . Strict moisture control is paramount, as residual water content exceeding 0.1% can lead to a substantial reduction in yields, by 30% to 40%, necessitating stringent anhydrous conditions throughout the process .

For multi-step syntheses involving complex derivatives, selective hydroxyl group protection strategies are employed. For instance, tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS) ethers can be used to shield reactive sites, particularly the 3-keto position, while targeting the 17β-hydroxyl group for silylation . Industrial-scale production considerations emphasize solvent recovery, with toluene being recoverable at over 95% purity via distillation, and the reusability of catalysts, such as immobilized bases like polymer-supported pyridine, across multiple batches .

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimized Condition | Effect on Yield/Selectivity | Source |

| Solvent | Toluene or Dichloromethane | Ensures optimal solubility and anhydrous conditions | |

| Base | Pyridine | Higher yields (82-89%) compared to imidazole | |

| TMCS:Testosterone Ratio | 1.2:1 (molar) | Minimizes unreacted starting material, prevents over-silylation | |

| Reaction Time | 6-8 hours | Maximizes conversion (90-94%) | |

| Temperature | 25°C (synthesis), 0-5°C (epimerization control) | Maximizes conversion, suppresses 17α-epimerization | |

| Moisture Control | < 0.1% residual water | Prevents 30-40% yield reduction |

Regio- and Stereoselective Control in this compound Formation

The synthesis of this compound specifically targets the 17β-hydroxyl group of testosterone, leading to the formation of the 17β-trimethylsilyl ether wikipedia.orgchemspider.com. Maintaining this stereoselectivity is critical, as epimerization at the C17 position can occur, leading to the undesired 17α-silyl ether .

Kinetic studies have revealed that prolonged reaction times, specifically those exceeding 12 hours, contribute to partial epimerization at C17 . To mitigate this, it is recommended to limit the reaction duration to 8 hours and conduct the synthesis at lower temperatures (0-5°C) to effectively suppress the formation of the 17α-epimer . This precise control over reaction parameters is essential for achieving the desired 17β-stereoisomer with high purity.

Investigations into Chemical Transformations of the this compound Scaffold

This compound's chemical scaffold, particularly the trimethylsilyl ether moiety, is susceptible to various transformations, which are important for understanding its stability and potential for derivatization.

Oxidative and Reductive Pathways of this compound

This compound is known to undergo both oxidation and reduction reactions, leading to the formation of various derivatives . Common oxidizing agents utilized in these transformations include potassium permanganate (B83412) and chromium trioxide . Conversely, reduction reactions can convert this compound into different reduced forms, with lithium aluminum hydride and sodium borohydride (B1222165) being frequently employed reducing agents . Investigations into the metabolic pathways of this compound also indicate that it undergoes oxidative and reductive processes, yielding biologically distinct derivatives .

Functional Group Interconversions at the Trimethylsilyl Moiety

The trimethylsilyl group at the 17β-position of this compound is a key site for functional group interconversions . This group can be substituted with other functionalities under appropriate reaction conditions . A significant challenge in handling this compound is the susceptibility of its trimethylsilyl ether to hydrolysis, particularly under acidic or aqueous conditions . To overcome this, purification methods such as column chromatography with silica (B1680970) gel deactivated with 5% triethylamine (B128534) are employed, effectively isolating the product without inducing hydrolysis . The trimethylsilyl ether group itself is known to enhance the lipophilicity and stability of the molecule, making this compound a valuable model compound for studying how structural modifications influence steroid functions .

Advanced Spectroscopic and Chromatographic Characterization of this compound and its Analogues

Rigorous analytical techniques are essential for confirming the structural integrity and purity of this compound and its analogues, especially in novel synthesis routes .

Spectroscopic methods provide detailed insights into the molecular structure:

¹H NMR Spectroscopy: The trimethylsilyl protons typically present as a singlet in the δ 0.1–0.3 ppm range. The proton at the 17β-position (17β-H) appears as a triplet at δ 3.62 ppm .

¹³C NMR Spectroscopy: Upon silylation, the C17 signal exhibits an upfield shift, resonating at δ 81.3 ppm. This is distinct from the 17α-epimers, where the C17 signal is observed at δ 79.5 ppm, providing a clear distinction between the two stereoisomers .

Mass Spectrometry (MS): High-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular ion. For this compound, the [M+H]⁺ ion is observed at m/z 460.3124, which closely matches the calculated m/z of 460.3128 for the molecular formula C₂₂H₃₈O₂Si .

Table 2: Key NMR Assignments for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| Trimethylsilyl Protons | 0.1–0.3 (s) | - | |

| 17β-H | 3.62 (t) | - | |

| 17-C | - | 81.3 | |

| 18-CH₃ | 1.01 (s) | 11.0 | |

| 3-C=O | - | 199.5 |

Chromatographic methods are crucial for separation and quantification. Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective technique for distinguishing this compound from structurally similar anabolic steroids in complex samples . This method typically employs a C18 column with gradient elution . Validation of chromatographic specificity is achieved by spiking samples with known analogues, such as Stanozolol and Trenbolone, and then assessing parameters like resolution, retention time, peak symmetry, and limit of detection (LOD) . A combination of NMR spectroscopy (including 2D techniques), HR-MS, and X-ray crystallography is considered most effective for validating the structural integrity of this compound in newly developed synthetic routes .

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the definitive elucidation of chemical structures, including complex steroidal compounds like this compound. researchgate.netnih.gov Multi-dimensional NMR techniques, such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC, NOESY), provide detailed insights into the connectivity, stereochemistry, and spatial arrangement of atoms within a molecule. researchgate.net

For a silylated steroid like this compound, ¹H NMR spectroscopy would typically reveal characteristic signals for the trimethylsilyl protons, often appearing as a sharp singlet due to the nine equivalent protons. Protons on the steroid backbone would exhibit complex splitting patterns, allowing for the determination of their chemical environments and coupling relationships. ¹³C NMR spectroscopy provides information on the carbon skeleton, with distinct chemical shifts for carbons in different functional groups and ring systems. The presence of the silicon atom in the trimethylsilyl ether group influences the chemical shifts of adjacent carbons and protons, providing key diagnostic information. Two-dimensional NMR experiments further confirm atom-to-atom connectivities (e.g., COSY for proton-proton, HSQC for proton-carbon direct, HMBC for proton-carbon long-range) and spatial proximities (NOESY), crucial for assigning all signals and confirming the intricate steroid architecture. researchgate.net

While NMR spectroscopy is routinely employed for the structural confirmation of synthetic compounds, specific detailed experimental NMR spectroscopic data for this compound, such as comprehensive ¹H and ¹³C chemical shift assignments and coupling constants from peer-reviewed scientific literature, are not widely reported in publicly accessible databases.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the exact molecular weight of a compound, providing crucial confirmation of its elemental composition and molecular formula. This technique is particularly vital in advanced chemical synthesis to verify the successful formation of the target compound and to distinguish it from impurities or side products with similar nominal masses.

For this compound (C₂₂H₃₆O₂Si), HR-MS would typically involve ionization (e.g., Electrospray Ionization, ESI) to produce charged molecular ions or adducts, which are then precisely measured for their mass-to-charge ratio (m/z). The high mass accuracy of HR-MS allows for the calculation of the exact elemental composition, which must match the theoretical composition of this compound. For instance, the monoisotopic mass of this compound is 360.24846 Da. uni.lu Predicted m/z values for common adducts can also be calculated and used for comparison with experimental data. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z uni.lu | Predicted CCS (Ų) uni.lu |

| [M+H]⁺ | 361.25572 | 189.0 |

| [M+Na]⁺ | 383.23766 | 197.6 |

| [M+NH₄]⁺ | 378.28226 | 201.3 |

| [M+K]⁺ | 399.21160 | 188.2 |

| [M-H]⁻ | 359.24116 | 191.3 |

| [M+Na-2H]⁻ | 381.22311 | 191.3 |

| [M]⁺ | 360.24789 | 191.2 |

| [M]⁻ | 360.24899 | 191.2 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound in the solid state. nih.govnih.govmigrationletters.com This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers, which is particularly critical for complex molecules like steroids that possess multiple stereocenters. nih.gov

Despite its importance as a gold standard for structural determination, specific X-ray crystallographic data, such as crystal system, space group, unit cell parameters, and atomic coordinates for this compound, are not publicly reported in scientific literature or crystallographic databases. While X-ray crystallography is recognized as an effective approach for confirming the structural integrity of compounds in novel synthesis routes, the detailed crystallographic information for this compound itself remains elusive in the public domain.

Mechanistic Elucidation of Silandrone S Biological Activity

Molecular Interactions with Androgen Receptors

Androgen receptors are ligand-activated transcription factors that play crucial roles in male sexual differentiation, development, and the function of various tissues, including muscle and bone wikipedia.orgwikipedia.orgnih.gov.

Silandrone functions as an androgen receptor agonist, exhibiting a strong affinity for these receptors medkoo.com. While specific quantitative binding affinity data (e.g., IC₅₀ values) for this compound in direct comparison to other androgens like testosterone (B1683101) (Testo) or dihydrotestosterone (B1667394) (DHT) are not detailed, research indicates that this compound possesses significantly greater potency than testosterone propionate (B1217596) wikipedia.orgmedchemexpress.comtaiclone.com. In general, natural androgens like DHT bind to the AR with a higher affinity—approximately two to three times greater—than testosterone, and also exhibit a decreased dissociation rate nih.gov. The binding affinity of various ligands to the AR is influenced by their structural characteristics, including dimensions, presence and position of unsaturated bonds, and electronic properties, which affect the interactions within the ligand-binding pocket nih.gov.

The androgen receptor, like other steroid hormone receptors, is modular in structure, comprising an N-terminal regulatory domain, a DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD) wikidoc.orge-century.us. The pharmacodynamic action of anabolic-androgenic steroids (AAS) begins when the fat-soluble hormone penetrates the target cell membrane and binds to the AR located in the cytoplasm wikipedia.org.

Upon ligand binding to the LBD, the AR undergoes a conformational change. This change is critical for initiating the subsequent cellular events wikipedia.orgnih.govwikidoc.org. The ligand's structure, including its geometry and the potential for van der Waals contacts and electrostatic interactions, significantly influences the strength and selectivity of its binding to the AR LBD nih.gov. As a synthetic derivative of testosterone with a trimethylsilyl (B98337) ether group, this compound's interaction with the AR LBD would involve similar principles, with its specific structural modification influencing its lipophilicity and potentially its precise fit and interactions within the binding pocket wikipedia.org.

Post-Binding Cellular Events and Signal Transduction Pathways

The binding of this compound to the androgen receptor initiates a cascade of intracellular events that culminate in the modulation of gene expression and cellular responses.

In its unliganded state, the androgen receptor is largely localized in the cytoplasm, typically associated with chaperone proteins such as heat shock proteins (HSPs) wikipedia.orgnih.gove-century.us. Ligand binding, such as by this compound, induces a conformational change in the AR, leading to the dissociation of these chaperone proteins wikipedia.orgnih.govwikidoc.orge-century.us. This dissociation exposes nuclear localization signals (NLS) on the receptor, facilitating its active transport across the nuclear pore complex into the cell nucleus wikipedia.orgnih.govwikidoc.orge-century.usinnoprot.com. Once inside the nucleus, the this compound-AR complex typically dimerizes wikipedia.orgnih.govwikidoc.orgwiley-vch.de. The actin-binding protein filamin has also been identified as a molecule that facilitates the nuclear translocation of the human androgen receptor nih.gov.

The primary mechanism of action for androgen receptors involves the direct regulation of gene transcription wikidoc.org. Once the this compound-AR complex is translocated to the nucleus and dimerized, it binds to specific DNA sequences known as androgen-responsive elements (AREs) located in the promoter and enhancer regions of target genes nih.govwikidoc.orgwiley-vch.deamegroups.org. This binding activity, along with the recruitment of coactivator proteins, leads to the transcriptional regulation of specific genes nih.govwikidoc.orgamegroups.org. This can result in either the up-regulation (activation) or down-regulation (repression) of gene transcription, thereby altering the synthesis of messenger RNA (mRNA) wikidoc.orgwiley-vch.de. Genome-wide analyses have identified thousands of androgen-responsive genes, with many showing altered expression within hours of androgen stimulation, suggesting direct regulation by the AR amegroups.org. Androgens, through the AR, can also modulate the expression of mRNA isoforms, including those regulated by alternative pre-mRNA splicing and promoter selection plos.org.

The modulation of androgen-responsive gene expression by the this compound-AR complex directly impacts downstream cellular responses and the regulation of protein synthesis wikidoc.orgwiley-vch.de. The increased synthesis of specific mRNA molecules is followed by their translation by ribosomes into corresponding proteins wikidoc.orgwiley-vch.de. This process contributes to various androgenic effects, such as increased protein synthesis and enhanced muscle growth wikipedia.org. The regulation of protein synthesis is a fundamental aspect of cellular adaptation and function, with examples including the steroidogenic acute regulatory (StAR) protein, whose expression and synthesis are tightly correlated with steroid hormone production nih.gov. Cellular responses to various stimuli, including those mediated by steroid hormones, involve intricate signaling cascades that culminate in changes in gene expression and ultimately, altered protein profiles that dictate the cell's physiological state nih.gov.

Enzymatic Biotransformation and Metabolic Fate of this compound

The metabolic journey of this compound is critical to understanding its prolonged action and efficacy. Unlike many other synthetic steroids, this compound functions as a prodrug, requiring enzymatic conversion to its active form.

Identification of Key Enzymes Involved in this compound Metabolism

A pivotal step in the biological activity of this compound is its conversion into testosterone within target cells. ontosight.ai While the specific enzyme responsible for the hydrolysis of the trimethylsilyl ether bond to release testosterone is not explicitly detailed in the provided literature, this initial biotransformation is a prerequisite for this compound to exert its androgenic effects. ontosight.aiciteab.com

Once converted to testosterone, the subsequent metabolic fate of the released hormone is governed by a suite of well-characterized steroid-metabolizing enzymes. These enzymes are crucial for modulating testosterone's activity and its eventual elimination from the body. Key enzymes involved in the metabolism of testosterone, and thus indirectly influencing the metabolic fate of this compound after its conversion, include:

5α-reductase: This enzyme is responsible for the irreversible conversion of testosterone into dihydrotestosterone (DHT). DHT is a more potent androgen than testosterone and plays a significant role in the development of male characteristics in various tissues, including the prostate gland, testes, hair follicles, skin, liver, and brain. thermofisher.com

Aromatase (CYP19A1): This cytochrome P450 enzyme catalyzes the conversion of testosterone into estradiol, an estrogen. Aromatase is highly expressed in adipose tissue, the brain, and skeletal muscle, contributing to the estrogenic effects observed with testosterone and its derivatives. thermofisher.com

Hydroxysteroid Dehydrogenases (HSDs): Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) are involved in the further metabolism of DHT into less active metabolites, such as 3α-androstanediol and 3β-androstanediol. thermofisher.com These enzymes play a role in deactivating potent androgens.

The interplay of these enzymes dictates the ultimate androgenic and estrogenic profile following this compound administration, emphasizing the importance of the initial conversion to testosterone.

Influence of the Trimethylsilyl Ether on Metabolic Stability and Activation

The presence of the trimethylsilyl (TMS) ether group at the 17β-position of testosterone is a defining characteristic of this compound, profoundly influencing its metabolic stability and activation profile. ontosight.aiciteab.comguidetopharmacology.org This chemical modification confers several significant advantages over unmodified testosterone:

Enhanced Lipophilicity: The trimethylsilyl ether group significantly increases the lipophilicity of this compound compared to testosterone. ontosight.ai This enhanced lipid solubility is a key factor contributing to its improved absorption, particularly when administered orally, and facilitates its distribution into various tissues. ontosight.aiciteab.comguidetopharmacology.org

Metabolic Stability and Prolonged Action: The ether linkage at the 17β-position provides a degree of protection against rapid metabolic degradation that would typically affect the 17β-hydroxyl group of testosterone. This protection contributes to this compound's notably long duration of action following subcutaneous or intramuscular injection. ontosight.aiciteab.comguidetopharmacology.orgnih.gov While other ether modifications can render steroids metabolically inactive due to resistance to in vivo cleavage, the trimethylsilyl ether of this compound appears to be sufficiently labile to allow for the controlled release of active testosterone. citeab.com This suggests that the silyl (B83357) ether is designed to be cleaved in a timely manner to release the active drug, acting as a functional prodrug.

Oral Activity: The increased lipophilicity and metabolic stability afforded by the trimethylsilyl ether contribute to this compound's oral activity, a notable feature compared to many other testosterone derivatives that undergo extensive first-pass hepatic metabolism. ontosight.aiguidetopharmacology.org This structural modification allows a greater proportion of the administered dose to reach systemic circulation before being extensively metabolized.

In essence, the trimethylsilyl ether group serves as a strategic chemical modification that enhances the drug's bioavailability and extends its therapeutic window by acting as a prodrug, allowing for its conversion to the active testosterone only after absorption and distribution.

Preclinical Investigations of Silandrone S Pharmacological Profile

In Vitro Pharmacological Models for Silandrone Research

In vitro models are fundamental for initial characterization, providing controlled environments to study cellular and molecular interactions.

Cell-based assays are critical tools for assessing the biological activity and potency of compounds that interact with specific receptors, such as the androgen receptor discoverx.com. These assays are designed to reflect the drug's mechanism of action and can quantify ligand-dependent receptor activation. For androgen receptor ligands, dimerization assays are commonly employed to measure the activation of the dimeric androgen receptor bmglabtech.com.

In such assays, known androgen receptor agonists like R1881 (metribolone) and testosterone (B1683101) are used as reference compounds. For instance, R1881 has been shown to elicit a substantial response in AR dimerization assays, demonstrating high potency with a half-maximal activity concentration (AC50) in the picomolar range, while testosterone also acts as an agonist but with less potency bmglabtech.com. Given that this compound is a synthetic anabolic-androgenic steroid and is known to target the androgen receptor (NR3C4) nih.gov, it would typically be evaluated in similar cell-based systems to determine its specific agonist activity and functional potency relative to endogenous and synthetic androgens. While specific numerical data for this compound's potency in these assays are not detailed in the provided sources, its classification as an AR agonist implies its capacity to activate the receptor in these in vitro settings.

Androgens, as a class of steroid hormones, play a crucial role in regulating various cellular processes, including cell function, growth, and differentiation wiley-vch.de. Preclinical investigations would typically explore how this compound influences these processes in relevant cell types.

Studies on other androgens, such as dihydrotestosterone (B1667394) (DHT), have demonstrated their ability to directly stimulate the proliferation of osteoblastic cells in vitro. DHT enhanced mouse osteoblastic cell proliferation in a dose-dependent manner, with maximal activity observed at nanomolar concentrations. It also stimulated proliferation in human osteoblast cell cultures and a human osteosarcoma cell line. This mitogenic effect, along with the induction of osteoblast-line differentiation markers like alkaline phosphatase (ALP), was shown to be mediated by the androgen receptor, as it was inhibited by antiandrogens nih.gov. Similarly, sex steroids have been observed to inhibit the proliferation of smooth muscle cells while stimulating the proliferation of tumoral muscle cells nih.gov.

For this compound, investigations into cellular differentiation and proliferation would involve exposing various cell lines, including those derived from muscle or bone, to the compound and monitoring changes in cell count, DNA synthesis (e.g., via [3H]thymidine incorporation), and the expression of differentiation markers. The expectation, based on its nature as an anabolic-androgenic steroid, would be to observe effects consistent with androgenic and anabolic actions, such as promoting proliferation and differentiation in tissues responsive to androgens, like muscle and bone.

In Vivo Animal Models for Assessing this compound's Efficacy and Biological Impact

Animal models are indispensable for evaluating the systemic efficacy and biological impact of compounds, providing insights that cannot be fully replicated in vitro.

Experimental animal models are widely utilized to assess the efficacy of anabolic agents in maintaining or improving muscle homeostasis, particularly in conditions characterized by muscle wasting or impaired regeneration nih.govnih.gov. Given this compound's classification as an anabolic-androgenic steroid, its evaluation in such models would be a key aspect of its preclinical profile.

Commonly used in vitro models for skeletal muscle research include rat L6 cells and murine C2C12 cells, which can mimic aspects of sarcopenia in vitro mdpi.com. In vivo, studies often involve models of muscle injury, sarcopenia, or cachexia to assess the compound's ability to promote muscle growth, strength, and recovery. For instance, genetic manipulation, such as the ablation or inhibition of myostatin (a negative regulator of muscle growth), has been shown to increase muscle mass in mice jci.org.

For an AAS like this compound, preclinical studies in animal models (e.g., rodents) would typically involve administering the compound and then evaluating parameters such as:

Muscle Mass and Fiber Size: Direct measurement of muscle weight and histological analysis of muscle fiber cross-sectional area.

Muscle Strength and Function: Assessment using various techniques such as grip strength tests or in vivo muscle contractility measurements nih.gov.

Protein Synthesis and Degradation Markers: Analysis of molecular pathways involved in muscle protein turnover, such as the Akt/mTOR pathway, which is crucial for muscle protein synthesis mdpi.com.

While specific detailed findings for this compound in these models are not extensively documented in the provided search results, the general expectation for an anabolic-androgenic steroid would be to demonstrate improvements in muscle mass and function, supporting its potential utility in conditions of muscle compromise.

A crucial methodological consideration in preclinical research, particularly for compounds affecting hormonal systems, is the inclusion and analysis of sex as a biological variable (SABV). Historically, preclinical studies have often relied predominantly on male animal models, leading to a significant gap in understanding sex-specific differences in disease biology and drug response pharmasalmanac.comnih.gov.

Recognizing this critical oversight, the U.S. National Institutes of Health (NIH) implemented a policy in 2016 mandating that researchers account for sex as a biological variable in all NIH-funded preclinical research, encompassing study design, data analysis, and reporting pharmasalmanac.comnih.govoup.comresearchgate.net. This policy aims to enhance the rigor and reproducibility of research and ensure that findings are applicable to both sexes nih.gov.

Sex influences numerous biological factors, including metabolism, immune response, and gene expression patterns, all of which can significantly impact drug efficacy and safety pharmasalmanac.com. Ignoring these differences in preclinical stages can lead to incomplete data and potentially adverse outcomes in clinical trials pharmasalmanac.comoup.com. To address this, researchers are encouraged to use factorial designs, which allow for the examination of interactions between variables like sex and treatment within the same study, thereby maximizing information gain and enabling the detection of sex-based differences in efficacy or toxicity pharmasalmanac.com. Despite the NIH mandate, some areas of preclinical research, such as aging studies, still show room for improvement in consistently incorporating both sexes and analyzing sex differences nih.gov. For this compound, a compound affecting androgen receptors, rigorous preclinical studies would necessitate careful consideration of sex as a biological variable to fully characterize its effects in both male and female models.

Comparative Pharmacokinetic and Pharmacodynamic Analyses in Preclinical Contexts

Pharmacokinetic (PK) and pharmacodynamic (PD) analyses are fundamental in preclinical drug development, providing insights into how a compound is absorbed, distributed, metabolized, and excreted (PK), and what its biological effects are at different concentrations (PD) nih.gov.

For this compound, preclinical PK/PD analyses would involve studying its absorption rates, distribution to target tissues (e.g., muscle, bone), metabolic pathways, and elimination profiles in animal models. These studies are crucial for understanding the relationship between the administered dose, systemic exposure, and the resulting biological effects.

Key findings regarding this compound's PK profile indicate its unique characteristics:

Long Duration of Action: When administered via subcutaneous or intramuscular injection, this compound exhibits a very long duration of action wikipedia.orgmedchemexpress.com. This suggests a slow release from the injection site or a slow metabolic clearance.

Potency: this compound has been noted to possess significantly greater potency than testosterone propionate (B1217596) wikipedia.orgmedchemexpress.com. This implies that lower concentrations of this compound might be required to achieve comparable or superior androgenic/anabolic effects.

Oral Activity: Unlike many testosterone derivatives, this compound is orally active wikipedia.orgmedchemexpress.com. This is a significant pharmacokinetic advantage, as it allows for non-parenteral administration.

Comparative PK/PD analyses in preclinical contexts typically involve comparing the compound of interest (this compound) against established reference compounds (e.g., testosterone, testosterone propionate, or other anabolic steroids) to understand its relative advantages or disadvantages. Such analyses would aim to establish the exposure-response relationship, informing optimal dosing strategies for subsequent studies. While detailed comparative PK/PD data for this compound beyond its potency and duration relative to testosterone propionate are not provided in the search results, such studies are routine for compounds in its class to fully characterize their pharmacological behavior.

Assessment of Systemic Exposure and Tissue Distribution in Animal Models

Systemic exposure and tissue distribution studies in animal models are fundamental to characterize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is vital for predicting a drug's behavior in a living system and its potential therapeutic efficacy wikipedia.orgnih.gov.

For this compound, preclinical observations indicated a notable pharmacological profile. It demonstrated a very long duration of action when administered via subcutaneous or intramuscular injection. Furthermore, unlike many testosterone esters, this compound exhibited oral activity wikipedia.orgmedchemexpress.com. Research findings suggest that this compound possesses a longer half-life and greater bioavailability when compared to testosterone propionate . This enhanced systemic presence is attributed, in part, to the trimethylsilyl (B98337) ether group, which increases its lipophilicity and stability, thereby facilitating better absorption and prolonged action within the body nih.gov.

Structure-Activity Relationships Correlating Chemical Modifications with In Vivo Outcomes

The pharmacological properties of this compound are directly linked to its chemical structure, specifically its modification from the parent hormone, testosterone. This compound is chemically defined as the 17β-trimethylsilyl ether of testosterone wikipedia.org. This structural alteration at the 17β-position of the testosterone molecule is central to its unique pharmacological profile.

The introduction of the trimethylsilyl ether group significantly impacts the compound's physicochemical properties. This modification is known to enhance the lipophilicity of this compound, which is a critical factor influencing its absorption and distribution within biological systems nih.gov. Increased lipophilicity can facilitate passage across biological membranes, contributing to improved oral absorption and potentially a wider distribution into lipophilic tissues.

Furthermore, this chemical modification contributes to the compound's stability and prolonged action in vivo. The ether linkage at the 17β-position renders this compound less susceptible to rapid metabolic inactivation that typically affects unmodified testosterone, such as first-pass metabolism in the liver nih.gov. This increased metabolic stability translates into a longer duration of action following administration, a characteristic that was observed to be significantly greater than that of testosterone propionate wikipedia.orgmedchemexpress.com.

Upon entering target cells, this compound is understood to undergo hydrolysis, converting back to testosterone. It is this regenerated testosterone that then binds to and activates androgen receptors, leading to the downstream biological effects characteristic of androgens nih.gov. This "prodrug" like mechanism, where the trimethylsilyl ether serves as a protective and pharmacokinetic-modulating group, allows for sustained release and enhanced delivery of the active androgen to its site of action.

The structure-activity relationship of this compound thus highlights how a specific chemical modification, the 17β-trimethylsilyl ether, transforms the pharmacological profile of testosterone, leading to enhanced potency, prolonged activity, and oral bioavailability, which were significant advancements in anabolic-androgenic steroid chemistry at the time of its development.

Computational and Theoretical Modeling in Silandrone Research

Quantum Chemical Approaches for Understanding Silandrone's Reactivity and Properties

Quantum chemical methods, rooted in quantum mechanics, are fundamental for understanding the electronic structure, bonding, and reactivity of molecules. These approaches calculate the distribution of electrons in a molecule, which dictates its chemical and physical properties. For a compound like this compound, such calculations can provide insights into its stability, potential reaction pathways, and the electronic factors governing its interaction with biological targets.

Ab Initio Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) for Molecular Properties and Interactions

Density Functional Theory (DFT) is another widely used quantum chemical method that focuses on the electron density rather than the complex many-electron wavefunction, making it computationally more efficient than traditional ab initio methods for larger systems while maintaining a high level of accuracy. DFT calculations are particularly valuable for predicting a wide range of molecular properties, including vibrational frequencies, spectroscopic parameters (e.g., NMR chemical shifts), and thermodynamic properties. nih.gov

For this compound, DFT could be used to:

Optimize molecular geometry: Determine the most stable 3D conformation of the molecule in isolation.

Calculate molecular electrostatic potential (MEP): Map the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack, which is critical for understanding its reactivity and potential interactions with biological macromolecules.

Assess frontier molecular orbitals (HOMO/LUMO): Provide insights into the molecule's chemical reactivity, including its propensity to donate or accept electrons during metabolic transformations or receptor binding.

Estimate solvation energies: Predict how this compound behaves in different solvent environments, which is relevant to its absorption and distribution in biological systems given its enhanced lipophilicity due to the trimethylsilyl (B98337) ether group.

While direct published DFT studies on this compound's specific molecular properties are not commonly found, DFT methods are routinely applied to understand the properties and interactions of various organic and biological molecules, including other steroid derivatives. biotechmedjournal.com

Molecular Simulation Techniques for Receptor Interactions

Molecular simulation techniques are indispensable for understanding the dynamic interactions between small molecules (ligands) and biological macromolecules (receptors) at an atomic level. For this compound, these methods are crucial for elucidating how it binds to and activates the androgen receptor.

Molecular Docking Studies of this compound with Androgen Receptors

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand to a receptor. The goal is to find the optimal binding pose of the ligand within the receptor's binding site and to estimate the binding energy. For this compound, molecular docking studies with the androgen receptor (AR) would involve:

Preparation of receptor and ligand structures: Obtaining the 3D structure of the AR (e.g., from the Protein Data Bank) and preparing the 3D structure of this compound.

Docking algorithm execution: Running algorithms that explore various poses of this compound within the AR ligand-binding domain (LBD) and score them based on interaction energies.

Analysis of binding poses and interactions: Identifying key residues in the AR that interact with this compound through hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Such studies could provide valuable insights into the specific amino acid residues of the AR that are critical for this compound's binding, and how the trimethylsilyl ether group might influence these interactions compared to natural androgens like testosterone (B1683101). While specific molecular docking studies focusing solely on this compound are not widely reported in the search results, molecular docking is a standard approach for investigating the binding of various ligands, including other steroid derivatives and antiandrogens, to the androgen receptor. ijpsr.comfrontiersin.orgnih.gov This technique is widely used in drug discovery to predict binding modes and affinities. mdpi.com

Dynamic Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations extend the static picture provided by molecular docking by simulating the time-dependent behavior of a ligand-receptor complex. MD simulations allow researchers to observe the conformational changes of both the ligand and the receptor, the stability of the binding complex, and the dynamics of water molecules and ions in the binding site over time.

For this compound, MD simulations with the AR could:

Assess binding stability: Evaluate how stable the this compound-AR complex is over a period, providing insights into the duration of its interaction.

Probe conformational changes: Observe how this compound binding induces conformational changes in the AR, particularly in regions like helix 12 (H12), which is crucial for AR activation or antagonism. mdpi.combiorxiv.org

Identify dynamic interactions: Reveal transient hydrogen bonds or hydrophobic contacts that might not be apparent from static docking poses but are important for binding affinity and specificity.

Calculate binding free energies: More accurately quantify the binding affinity of this compound to the AR by sampling a wider range of conformational states and solvent effects. frontiersin.org

MD simulations are critical for understanding the plausible agonism/antagonism mechanisms of steroids on androgen receptor mutations and for improving virtual screening. nih.govmdpi.com Although specific MD simulation data for this compound were not detailed in the search results, the methodology is highly relevant for understanding its interaction with the androgen receptor.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

Chemoinformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry, particularly in drug discovery. It involves the management, analysis, and interpretation of chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are key chemoinformatics approaches that establish mathematical models correlating a molecule's chemical structure (represented by numerical descriptors) with its biological activity (QSAR) or physicochemical properties (QSPR). biotechmedjournal.comnih.gov

For this compound, QSAR/QSPR studies could:

Predict biological activity: Develop models that predict this compound's androgenic potency or binding affinity based on its structural features, potentially identifying key molecular fragments contributing to its activity.

Forecast physicochemical properties: Predict properties relevant to its pharmacokinetics, such as solubility, lipophilicity (logP), and permeability, which are influenced by the trimethylsilyl ether group. chemeo.com While specific QSAR/QSPR models for this compound were not found in the search results, this compound's classification as a testosterone derivative suggests it could be included in such studies alongside other anabolic-androgenic steroids. biotechmedjournal.comiiab.me

Design new derivatives: Guide the design of novel this compound analogues with improved properties (e.g., enhanced potency, altered duration of action, or reduced off-target effects) by systematically modifying its structure and predicting the impact on activity or properties.

Virtual screening: Use established QSAR models to screen large chemical libraries for compounds with similar predicted activity profiles to this compound.

These approaches are crucial for transforming chemical data into knowledge and are widely used in computer-aided drug discovery. nih.govgoogleapis.comyoutube.com

Development of Predictive Models for Biological Activity

The prediction of a chemical compound's biological activity is a cornerstone of computational drug discovery. For a compound like this compound, an anabolic-androgenic steroid, computational models would primarily focus on its interaction with the androgen receptor (AR) and other relevant biological targets. medchemexpress.com Key computational approaches employed in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between a compound's chemical structure (represented by molecular descriptors) and its biological activity. googleapis.comnih.gov For this compound, QSAR studies could aim to predict its binding affinity to the androgen receptor, its anabolic-to-androgenic ratio, or its metabolic stability. These models leverage physicochemical properties and structural features to explain and predict variations in biological response. nih.gov While no specific QSAR models for this compound were found, such studies are fundamental for optimizing the activity of steroid derivatives. iiab.me

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand (like this compound) within the binding site of a target protein (e.g., the androgen receptor). This method provides insights into the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern ligand-receptor binding and helps estimate binding affinities. nih.govresearchgate.net High-throughput docking pipelines can screen large libraries of compounds, and for this compound, this approach could elucidate its potent interaction with the androgen receptor. wikipedia.org

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity): While toxicity is excluded from this article, ADME properties are crucial for understanding a compound's biological activity and pharmacokinetic profile. Computational ADME models predict how a compound is absorbed into the body, distributed to various tissues, metabolized, and excreted. nih.govneurosnap.aiarxiv.org These predictions are vital for assessing a compound's bioavailability and its effective concentration at the target site. nih.gov Modern ADMET prediction tools utilize machine learning techniques and graph neural networks, trained on extensive datasets, to provide rapid and accurate evaluations. neurosnap.aiarxiv.org

Computational Approaches for Physicochemical Property Prediction

Physicochemical properties are fundamental to a compound's behavior in biological systems, influencing its solubility, permeability, and distribution. nih.gov Computational methods are widely used to predict these properties, reducing the need for extensive experimental measurements. For this compound, several predicted physicochemical properties are available:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H36O2Si | PubChem uni.luwikipedia.org |

| Molecular Weight | 360.61 g/mol | PubChem medchemexpress.com |

| PubChem CID | 68627 | PubChem wikipedia.orgwikipedia.org |

| XLogP (predicted) | 5.8 | PubChemLite uni.lu, Wikipedia wikipedia.org |

| Hydrogen Bond Acceptor Count | 2 | Wikipedia wikipedia.org |

| Hydrogen Bond Donor Count | 0 | Wikipedia wikipedia.org |

| Rotatable Bond Count | 2 | Wikipedia wikipedia.org |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Wikipedia wikipedia.org |

| Aqueous Solubility (logS, log(mol/L)) | -6.2 | Wikipedia wikipedia.org |

| Predicted Collision Cross Section ([M+H]+) | 189.0 Ų | PubChemLite uni.lu |

Computational approaches for physicochemical property prediction often involve:

Quantitative Structure-Property Relationship (QSPR) Models: Similar to QSAR, QSPR models correlate molecular structure with physicochemical properties. nih.gov These models can predict properties such as solubility, partition coefficient (LogP), and pKa, which are critical for understanding drug absorption and distribution. nih.govnih.gov

Fragment-Based Methods: Many prediction algorithms calculate properties by summing contributions from different molecular fragments or by using statistical models trained on large datasets of compounds with known properties. wikipedia.org For instance, the XLogP value for this compound, a predicted partition coefficient, indicates its lipophilicity, which is crucial for membrane permeability. uni.luwikipedia.org The low aqueous solubility (logS) also aligns with its lipophilic nature. wikipedia.org

Molecular Dynamics (MD) Simulations: While more computationally intensive, MD simulations can provide dynamic insights into how a molecule interacts with its environment, including solvents or membranes, which can indirectly inform properties like diffusion and permeability.

The application of these computational methods allows researchers to rapidly screen and prioritize compounds, predict their potential biological effects, and understand their pharmacokinetic profiles, thereby streamlining the drug discovery process.

Advanced Research Methodologies and Future Research Avenues for Silandrone

Methodological Advancements in Analytical Quantification of Silandrone and Metabolites

The accurate quantification of this compound and its metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. Methodological advancements in analytical chemistry, particularly using mass spectrometry, have significantly improved detection sensitivity and specificity. Reverse-phase High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a key technique, often employing a C18 column and gradient elution to distinguish this compound from structurally similar anabolic steroids in complex biological samples . High-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular ion of this compound at specific m/z values, validating its structural integrity .

| Technique | Key Features | Application |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity, C18 column, gradient elution | Quantification of this compound and metabolites in biological matrices, distinction from similar steroids |

| High-resolution ESI-MS | Precise molecular ion confirmation | Structural validation and purity assessment of this compound |

This compound's well-defined chemical characteristics make it an excellent candidate for use as a reference standard in analytical chemistry, particularly for the quantification of anabolic steroids in various matrices . Its application as a reference standard is essential for developing reliable assays that accurately detect and measure steroid levels in biological samples, including those relevant for doping control ibl-international.com. Stable isotope-labeled counterparts of steroids are commonly added as internal standards in LC-MS/MS methods to normalize measurement results and enhance accuracy in steroid profiling ibl-international.comnih.govnih.gov.

The development of high-throughput assays for this compound detection is crucial for efficient screening in research and potential forensic applications. While specific details on high-throughput assays for this compound are limited in the provided search results, general advancements in steroid analysis, such as the use of LC-MS/MS combined with ion mobility spectrometry (IMS), offer enhanced signal-to-noise ratios and higher confidence in identification, which can be adapted for high-throughput screening nih.gov. These methods aim to overcome challenges posed by the structural similarities among various steroids nih.gov.

Advanced Metabolomics and Proteomics in this compound Biotransformation Studies

Advanced metabolomics and proteomics play a significant role in understanding the biotransformation of this compound. Investigations into its metabolic pathways reveal that it undergoes various reactions, including oxidation and reduction, leading to different biological derivatives with distinct activities . Metabolomics, which involves the comprehensive analysis of metabolites, can identify metabolic fingerprints and key pathways affected by this compound's biotransformation nih.govmetabolon.com. Proteomics, the large-scale study of proteins, can complement metabolomics by identifying enzymes involved in these biotransformation processes and understanding the protein-level responses to this compound exposure nih.govgithub.io. This integrated 'omics' approach provides a holistic view of how this compound is processed by biological systems and its downstream effects.

Integration of Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Development

Integration of Physiologically Based Pharmacokinetic (PBPK) modeling is a critical advancement in the preclinical development of compounds like this compound. PBPK models are mechanistic frameworks that integrate anatomical, physiological, biochemical, and physicochemical parameters to describe the absorption, distribution, metabolism, and excretion (ADME) processes of xenobiotics and their metabolites tandfonline.comnih.gov. For this compound, PBPK modeling can predict its pharmacokinetic (PK) profile in various tissues and organs, aiding in the selection of appropriate drug candidates and formulations tandfonline.comnih.gov. This approach can also simulate the impact of different physiological conditions (e.g., age, sex, disease states) on drug disposition, enabling more precise predictions of drug exposure and potential drug-drug interactions tandfonline.comfrontiersin.orgnih.govjustia.comnih.gov.

| Aspect | Contribution of PBPK Modeling |

|---|---|

| PK Profile Prediction | Simulates drug concentration-time profiles in specific tissues and organs tandfonline.comnih.gov |

| Formulation Design | Aids in selecting optimal drug candidates and formulations tandfonline.com |

| Population Variability | Predicts PK in heterogeneous populations, considering age, sex, and genetic polymorphisms nih.govjustia.com |

| Drug-Drug Interactions | Assesses potential interactions by integrating metabolic kinetics frontiersin.orgnih.gov |

Design Strategies for Minimizing Bias in Preclinical Experimental Research on Androgens

Minimizing bias in preclinical experimental research on androgens, including this compound, is paramount for the reliability and reproducibility of findings. Key design strategies include randomization and blinding. Randomization ensures that experimental groups are comparable, distributing confounding factors evenly ijfs.irascopubs.org. Blinding, particularly double-blinding where neither participants nor researchers are aware of treatment assignments, reduces the risk of ascertainment bias and minimizes the influence of psychological responses or unequal co-intervention ijfs.irascopubs.org. For androgen research, specific considerations might involve carefully controlling endogenous androgen levels in animal models and employing appropriate control groups to isolate the effects of the administered compound nih.govoup.com.

Comprehensive Systematic Literature Review Methodologies for this compound Research

Comprehensive systematic literature review methodologies are essential for synthesizing existing knowledge on this compound and identifying gaps for future research. These methodologies involve rigorous search strategies across multiple databases (e.g., PubMed, Web of Science, Embase) using predefined search terms researchgate.netfrontiersin.orgasco.orgnih.gov. The Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines are widely adopted to ensure transparency and completeness in reporting researchgate.netasco.org. Such reviews often include meta-analyses to quantitatively summarize findings, assess heterogeneity, and evaluate publication bias using statistical tests like Egger's and Begg's tests researchgate.netfrontiersin.orgasco.orgbmrat.org. For this compound, a systematic review would consolidate data on its analytical methods, metabolic studies, and preclinical observations, providing a robust foundation for directing future research efforts.

Q & A

Q. How can researchers resolve discrepancies in this compound’s half-life reported in plasma vs. tissue homogenates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.